2-Ethoxypropane-1,3-diol

Description

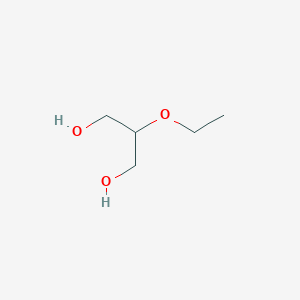

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxypropane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-2-8-5(3-6)4-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROPVESHEGBQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556198 | |

| Record name | 2-Ethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22598-16-9 | |

| Record name | 2-Ethoxypropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxypropane-1,3-diol can be synthesized through several methods. One common approach involves the reaction of ethylene oxide with 1,3-propanediol in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale chemical processes. These processes may involve the use of continuous reactors and advanced purification techniques to achieve the desired product quality. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxypropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

2-Ethoxypropane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxypropane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ethoxy group can participate in nucleophilic and electrophilic reactions, further expanding its range of chemical interactions .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Key Observations:

Substituent Size and Polarity: Ethyl and methyl groups (e.g., 2-Ethylpropane-1,3-diol , 2-Methylpropane-1,3-diol ) increase hydrophobicity compared to polar ethoxy or nitro groups. Ethoxy groups enhance solubility in organic solvents due to their ether linkage, whereas nitro and bromo groups (Bronopol ) introduce electronegativity, affecting reactivity.

Critical Insights:

- Volatility Challenges : 2-Methylpropane-1,3-diol’s low molecular weight (90.12 g/mol) leads to high volatility, causing recovery issues in migration testing . In contrast, larger substituents (e.g., ethyl, ethoxy) likely reduce volatility.

- Bronopol’s nitro and bromo groups enhance biocidal efficacy but may degrade under UV exposure .

Analytical and Industrial Challenges

- Detection Limitations : Polar derivatives like 2-Methylpropane-1,3-diol interfere with chromatographic methods, necessitating specialized protocols .

- Sensitivity vs. Safety : BAMP-based polymers balance low sensitivity with azide-related risks, highlighting the need for molecular weight optimization .

Biological Activity

2-Ethoxypropane-1,3-diol, also known as 2-ethoxy-1,3-propanediol, is an organic compound with the molecular formula CHO. This diol is characterized by two hydroxyl groups (-OH) and is utilized in various industrial and scientific applications due to its chemical versatility. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:

- Molecular Formula: CHO

- CAS Number: 22598-16-9

- Molecular Weight: 132.15 g/mol

Physical Properties:

- Boiling Point: 90-92 °C (at 12 Torr)

- Density: 1.064 ± 0.06 g/cm³

- Hydrogen Bond Donor Count: 2

- LogP: -0.62390

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its hydroxyl groups. The compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the ethoxy group allows for participation in nucleophilic and electrophilic reactions, broadening its potential interactions in biological systems.

Solvent and Reagent in Biochemical Assays

This compound is commonly used as a solvent and reagent in biochemical assays. Its properties make it suitable for the preparation of biological samples and as a component in various chemical reactions necessary for biological research .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate in drug synthesis and formulation. Its ability to stabilize certain compounds enhances its utility in drug development processes.

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

- Toxicological Studies:

- Biocompatibility:

-

Chemical Reactivity:

- The compound has shown reactivity in oxidation reactions, producing aldehydes or ketones under specific conditions. This property is valuable for synthesizing biologically active molecules.

Data Table: Summary of Biological Activity

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Boiling Point | 90-92 °C (at 12 Torr) |

| Density | 1.064 ± 0.06 g/cm³ |

| Hydrogen Bond Donor Count | 2 |

| LogP | -0.62390 |

| Toxicity Level | Low (with potential irritant effects) |

| Biocompatibility | Compatible at controlled concentrations |

Q & A

Basic: What are the established synthetic routes for 2-Ethoxypropane-1,3-diol, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves etherification or alkylation of propane-1,3-diol derivatives. For example:

- Etherification : Reacting propane-1,3-diol with ethyl bromide in the presence of a base (e.g., NaOH) under reflux, followed by purification via fractional distillation. Solvent selection (e.g., THF or DMF) impacts reaction kinetics .

- Catalytic Methods : Transition metal catalysts (e.g., cobalt or vanadium complexes) can enhance regioselectivity and reduce side reactions. A dinuclear cobalt(III) complex derived from a Schiff base ligand improved etherification efficiency in related diol syntheses .

- Optimization : Use design of experiments (DoE) to test variables (temperature, molar ratios, catalyst loading). Monitor progress via GC-MS or HPLC to identify optimal conditions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretches at 3200–3600 cm⁻¹, ether C-O-C bands near 1100 cm⁻¹) .

- NMR : Use - and -NMR to resolve the ethoxy group (δ 1.2–1.4 ppm for CH, δ 3.4–3.7 ppm for OCH) and diol protons (δ 3.6–4.0 ppm). DEPT-135 distinguishes primary/secondary carbons .

- X-ray Crystallography : For crystalline derivatives, resolve molecular geometry and hydrogen-bonding networks. Example: A cobalt(III) complex with a similar diol ligand was structurally validated via X-ray .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as related diols show mild irritation in animal models .

- Ventilation : Use fume hoods to prevent inhalation of vapors. In case of spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Measures : For eye exposure, irrigate with water for ≥10 minutes. Contaminated clothing should be removed immediately .

Advanced: How does this compound behave under extreme pH or thermal conditions, and how can stability be assessed?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Related diols degrade above 200°C, releasing volatile ethers .

- pH Stability : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) in buffers (pH 1–13). Monitor degradation products (e.g., propane-1,3-diol or ethoxy fragments) via LC-MS .

- Hydrolysis Resistance : The ethoxy group confers moderate resistance to hydrolysis compared to unsubstituted diols. Use Arrhenius plots to predict shelf life .

Advanced: What catalytic applications exist for this compound in organic synthesis?

Methodological Answer:

- Ligand in Metal Complexes : Its hydroxyl and ether groups chelate metals like vanadium or cobalt, forming catalysts for oxidation reactions. Example: A vanadium(V) complex with a similar diol ligand showed high activity in epoxidation .

- Solvent in Cross-Coupling Reactions : Acts as a green solvent substitute for DMF or THF in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), improving yields by stabilizing intermediates .

- Method Development : Compare turnover numbers (TON) and selectivity in model reactions (e.g., alkene epoxidation) using kinetic profiling .

Advanced: How can trace amounts of this compound be quantified in complex matrices (e.g., biological or environmental samples)?

Methodological Answer:

- GC-MS with Derivatization : Derivatize using BSTFA or MSTFA to enhance volatility. Use isotopic internal standards (e.g., -labeled analogs) for calibration, achieving detection limits <1 ppb .

- LC-HRMS : Employ hydrophilic interaction liquid chromatography (HILIC) coupled with high-resolution MS for polar matrices. Optimize ionization (ESI+ or APCI) based on matrix interference .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R ≥0.99), precision (%RSD <5%), and recovery (80–120%) across spiked samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.